Aqueous Solubility: Disodium Salt vs. Free Acid – Order-of-Magnitude Enhancement Enables Solvent-Free Assay Preparation
The free acid form of mycophenolic acid (CAS 24280-93-1) is classified as water-insoluble (<1 mg/mL) in standardized vendor solubility panels, requiring DMSO (64 mg/mL) or ethanol for dissolution . In contrast, the sodium salt forms are described as 'highly soluble in aqueous media at physiological pH' per FDA product labeling [1]. While the FDA label does not specify mono- vs. disodium salt, the disodium variant, bearing two ionizable sodium counterions, achieves complete aqueous dissolution at concentrations exceeding 25 mg/mL (≥68 mM) without co-solvents, as confirmed by independent chemical database entries . This represents a >25-fold solubility improvement over the free acid in water, eliminating the need for DMSO vehicle controls that can independently modulate lymphocyte proliferation and IMPDH activity in cell-based assays.
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | ≥25 mg/mL (≥68 mM) in water; highly soluble in aqueous media at physiological pH |
| Comparator Or Baseline | Mycophenolic acid free acid: insoluble in water (<1 mg/mL); requires DMSO (64 mg/mL) or ethanol |
| Quantified Difference | >25-fold increase in aqueous solubility; eliminates organic co-solvent requirement |
| Conditions | Aqueous media, physiological pH; vendor solubility panels (Selleck, MedChemExpress) and FDA prescribing information |
Why This Matters
Procurement for aqueous-phase research (cell culture, enzyme assays, in vivo injection) demands the disodium salt to avoid DMSO-associated cytotoxicity artifacts and to achieve therapeutically relevant concentrations without precipitation.
- [1] Mycophenolic Acid (Mycophenolate sodium) FDA Package Insert: highly soluble in aqueous media at physiological pH, practically insoluble in 0.1N HCl. MedLibrary. View Source
